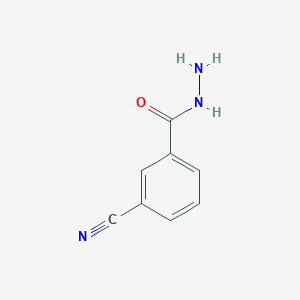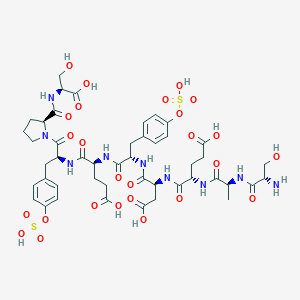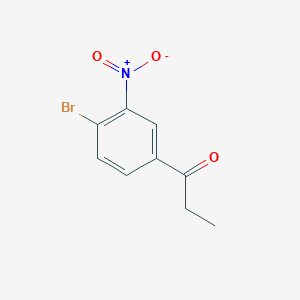![molecular formula C12H12N4O2 B011077 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 106835-45-4](/img/structure/B11077.png)
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound belongs to the family of pyrazoloquinolines, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine is not fully understood. However, it has been reported to act as an ATP-competitive inhibitor of protein kinases. It binds to the ATP-binding site of the kinase and prevents the phosphorylation of its substrates. This leads to the inhibition of the kinase activity and downstream signaling pathways. The inhibition of histone deacetylases by this compound is also believed to contribute to its biological activity.
Biochemical and Physiological Effects:
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been reported to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine in lab experiments is its ability to modulate various biological targets. This makes it a versatile tool for studying cellular processes and signaling pathways. Another advantage is its relatively simple synthesis method, which makes it easily accessible to researchers. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the research on 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine. One direction is to further investigate its mechanism of action and identify its specific targets. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Furthermore, the development of more potent and selective analogs of this compound could lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base such as potassium carbonate. The reaction yields the desired product in moderate to good yields. This method has been reported in the literature and has been used by several research groups.
Scientific Research Applications
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine has potential applications in scientific research due to its ability to modulate various biological targets. It has been reported to act as an inhibitor of protein kinases, which are involved in several cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
properties
CAS RN |
106835-45-4 |
|---|---|
Product Name |
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine |
Molecular Formula |
C12H12N4O2 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine |
InChI |
InChI=1S/C12H12N4O2/c1-17-9-4-6-3-7-11(13)15-16-12(7)14-8(6)5-10(9)18-2/h3-5H,1-2H3,(H3,13,14,15,16) |
InChI Key |
PWFMGWOLIUNSRG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC3=C(NN=C3N=C2C=C1OC)N |
Canonical SMILES |
COC1=CC2=CC3=C(NN=C3N=C2C=C1OC)N |
Other CAS RN |
106835-45-4 |
synonyms |
3-amino-6,7-dimethoxy-1H-pyrazole(3,4-b)quinoline compound 85-83 compound-85-83 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















